molecular formula C19H17ClN4O2S B2567788 3-[(4-Tert-butylphenyl)sulfonyl]-5-chloro[1,2,3]triazolo[1,5-a]quinazoline CAS No. 1174392-46-1

3-[(4-Tert-butylphenyl)sulfonyl]-5-chloro[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B2567788
CAS No.: 1174392-46-1
M. Wt: 400.88
InChI Key: YSPHUUZTZSPQNI-UHFFFAOYSA-N
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Description

3-[(4-Tert-butylphenyl)sulfonyl]-5-chloro[1,2,3]triazolo[1,5-a]quinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Tert-butylphenyl)sulfonyl]-5-chloro[1,2,3]triazolo[1,5-a]quinazoline typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the use of aza-reactions, such as the Aza-Diels-Alder reaction, which couples imine and electron-rich alkene . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Tert-butylphenyl)sulfonyl]-5-chloro[1,2,3]triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Mechanism of Action

The mechanism of action of 3-[(4-Tert-butylphenyl)sulfonyl]-5-chloro[1,2,3]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the intended application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(4-Tert-butylphenyl)sulfonyl]-5-chloro[1,2,3]triazolo[1,5-a]quinazoline include other quinazoline derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-5-chlorotriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-19(2,3)12-8-10-13(11-9-12)27(25,26)18-17-21-16(20)14-6-4-5-7-15(14)24(17)23-22-18/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPHUUZTZSPQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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